molecular formula C17H16N4O2S B2380330 3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)azetidine-1-carboxamide CAS No. 1396747-28-6

3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)azetidine-1-carboxamide

Cat. No. B2380330
CAS RN: 1396747-28-6
M. Wt: 340.4
InChI Key: IWHNVHKJRDGKPP-UHFFFAOYSA-N
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Description

3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)azetidine-1-carboxamide, also known as TTA-A2, is a chemical compound that has gained interest in the scientific community for its potential therapeutic applications. TTA-A2 belongs to the class of azetidine-1-carboxamide compounds and has been studied for its various biochemical and physiological effects.

Scientific Research Applications

Antibacterial and Antifungal Properties

Studies have demonstrated that derivatives of thiophene and oxadiazole, similar in structure to the compound , show promising antibacterial and antifungal activities. For instance, the synthesis and antimicrobial evaluation of novel azetidinones revealed that these compounds exhibit significant activities against various bacterial and fungal strains (Prajapati & Thakur, 2014). Another study on azetidinone derivatives of 2-amino-5-nitrothiazole highlighted their medicinal importance, showing good antibacterial, antifungal, and anti-inflammatory activities (Samadhiya, Sharma, & Srivastava, 2013).

Anticancer Activity

Research into oxadiazole derivatives, closely related to the compound in focus, has uncovered their potential in cancer treatment. A study on the design, synthesis, and evaluation of anticancer properties of novel series of carboxamides, sulfonamides, ureas, and thioureas derived from 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl substituted with pyrazolo[1,5-a]pyrimidine derivatives found that several compounds exhibited good anticancer activity against HeLa cell lines (Kumar et al., 2016). This suggests that modifications of the oxadiazole moiety can lead to significant antiproliferative effects.

Antinociceptive Effects

Derivatives of thiophene, which is part of the compound's structure, have been studied for their antinociceptive (pain-relieving) properties. A study synthesizing N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides tested these compounds for their antinociceptive activity, indicating potential applications in pain management (Shipilovskikh et al., 2020).

properties

IUPAC Name

N-(3-methylphenyl)-3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-11-3-2-4-14(7-11)18-17(22)21-8-13(9-21)16-19-15(20-23-16)12-5-6-24-10-12/h2-7,10,13H,8-9H2,1H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHNVHKJRDGKPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CC(C2)C3=NC(=NO3)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)azetidine-1-carboxamide

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